4-Ethoxy-3-(trifluoromethyl)benzonitrile

説明

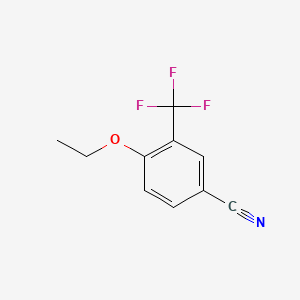

Structure

2D Structure

特性

IUPAC Name |

4-ethoxy-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHVMIHFKJWGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyanation of Halogenated Precursors Using Palladium Catalysis

One of the most effective methods for preparing trifluoromethyl-substituted benzonitriles involves palladium-catalyzed cyanation of halogenated aromatic precursors, such as 4-trifluoromethyl chlorobenzene derivatives.

Raw Materials and Catalysts : 4-trifluoromethyl chlorobenzene is used as the starting material. Potassium ferrocyanide (K4[Fe(CN)6]) serves as the cyanating agent. Palladium acetate is employed as the catalyst, with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene as the ligand.

Reaction Conditions : The reaction is performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP). The temperature range is typically 160–190 °C, with an optimal temperature around 170 °C. The process is conducted under inert atmosphere and dry conditions to prevent catalyst deactivation.

Catalyst and Reagent Loadings : Palladium acetate is used in catalytic amounts (0.2–1 mol%), and the ligand-to-palladium molar ratio ranges from 0.1 to 100:1. Potassium ferrocyanide is used in excess, typically 16.7 mol% or higher, up to 100 mol%.

Yields and Advantages : This method achieves yields exceeding 90%, which is superior to earlier methods using other ligands such as TABP, which yielded about 81%. The ligand 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene is less expensive and more readily available, making this approach industrially attractive. The use of potassium ferrocyanide as a cyanating agent is advantageous due to its low toxicity, water solubility, and cost-effectiveness.

| Parameter | Details |

|---|---|

| Starting material | 4-Trifluoromethyl chlorobenzene |

| Cyanating agent | Potassium ferrocyanide (anhydrous) |

| Catalyst | Palladium acetate (0.2–1 mol%) |

| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (0.1–100 equiv to Pd) |

| Solvent | DMF, DMAc, or NMP (polar aprotic solvents) |

| Temperature | 160–190 °C (optimal ~170 °C) |

| Atmosphere | Inert gas, dry conditions |

| Yield | >90% |

化学反応の分析

4-Ethoxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Organic Synthesis

Intermediate in Chemical Reactions

ETFB serves as an essential intermediate in organic synthesis. It is used to create complex molecules through various synthetic pathways. The presence of both ethoxy and trifluoromethyl groups enhances its reactivity, allowing for diverse chemical transformations. This compound can facilitate the formation of novel compounds that are valuable in pharmaceutical and agrochemical applications.

Reactivity Studies

Research involving ETFB focuses on its interactions with nucleophiles and electrophiles. The electron-withdrawing nature of the trifluoromethyl group significantly alters the reactivity profile of ETFB, making it a subject of interest in medicinal chemistry.

Electrochemistry and Energy Storage

Electrolyte Additive for Lithium-Ion Batteries

One of the most significant applications of ETFB is as an electrolyte additive in lithium-ion batteries, particularly those using lithium nickel manganese oxide (LNMO) cathodes. When incorporated into the battery electrolyte, ETFB enhances battery performance by forming a low-impedance protective film on the cathode surface during operation. This protective layer improves battery stability and longevity, making ETFB a critical component in high-performance energy storage systems.

Formation of Protective Films

During the operation of lithium-ion batteries, ETFB can undergo oxidation, preferably in carbonate solvents, leading to the formation of protective films. These films play a crucial role in stabilizing the electrochemical environment within the battery, thereby enhancing overall performance and safety.

Material Science

Potential Applications in Coatings and Polymers

The unique properties of ETFB also open avenues for its use in developing advanced materials such as coatings and polymers. The trifluoromethyl group imparts hydrophobic characteristics, which can be advantageous in creating water-repellent surfaces or protective coatings for various substrates.

Comparison with Related Compounds

The following table summarizes some structural analogs of ETFB and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methoxy-3-(trifluoromethyl)benzonitrile | Methoxy instead of ethoxy | Known for anti-inflammatory activity |

| 4-Fluoro-3-(trifluoromethyl)benzonitrile | Fluoro instead of ethoxy | Enhanced reactivity due to additional electronegative fluorine |

| 4-Amino-3-(trifluoromethyl)benzonitrile | Amino group addition | Potentially more reactive due to basicity |

These analogs demonstrate how variations in substituents can influence reactivity and biological profiles, highlighting the significance of ETFB's unique structure.

作用機序

The mechanism of action of 4-Ethoxy-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The ethoxy and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, leading to specific effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key properties of 4-Ethoxy-3-(trifluoromethyl)benzonitrile with analogous compounds:

Key Observations:

- Electronic Effects: The ethoxy group in this compound donates electrons via resonance (+R effect), slightly offsetting the electron-withdrawing nature of -CF₃ and -CN. This contrasts with 4-Nitro-2-(trifluoromethyl)benzonitrile, where the nitro group (-NO₂) strongly withdraws electrons, making the compound highly reactive toward nucleophiles . 4-Fluoro-3-(trifluoromethyl)benzonitrile exhibits greater electron deficiency due to the -F substituent, favoring electrophilic aromatic substitution at specific positions .

- This also enhances lipid solubility, which may improve membrane permeability in bioactive molecules .

Reactivity and Stability

- Hydrolytic Stability :

- Synthetic Versatility :

- Boronic acid derivatives of this compound (e.g., 4-Ethoxy-3-(trifluoromethyl)benzeneboronic acid) are critical for Suzuki-Miyaura couplings, enabling access to biaryl structures common in medicinal chemistry .

生物活性

4-Ethoxy-3-(trifluoromethyl)benzonitrile is an aromatic compound characterized by an ethoxy group and a trifluoromethyl group attached to a benzonitrile framework. Its molecular formula is C10H8F3N. The unique electronic properties conferred by the trifluoromethyl group enhance its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science.

The presence of the trifluoromethyl group significantly influences the compound's electronic characteristics, which can enhance binding affinity to biological targets compared to non-fluorinated analogs. The ethoxy group contributes to the solubility and stability of the compound in various solvents, making it suitable for diverse applications.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including antibacterial, antiviral, and anticancer effects. The following sections summarize notable findings regarding the biological activity of this compound.

Antibacterial Activity

Studies have shown that similar trifluoromethyl-containing compounds possess significant antibacterial properties. For instance, compounds with a trifluoromethyl group have demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, including Escherichia coli and Staphylococcus aureus. While specific data on this compound is limited, its structural similarities to known active compounds suggest potential antibacterial activity.

Anticancer Activity

Trifluoromethylated compounds have been explored for their anticancer properties. Research indicates that derivatives with similar structures have shown IC50 values lower than standard chemotherapeutics like Doxorubicin. For example, some compounds exhibited IC50 values in the range of 22.4 to 44.4 μM against various human cancer cell lines, indicating promising anticancer activity .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The electron-withdrawing nature of the trifluoromethyl group may enhance its binding affinity, potentially leading to modulation of enzyme activity or inhibition of receptor signaling pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into the potential biological activity of this compound.

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-Methoxy-3-(trifluoromethyl)benzonitrile | Methoxy instead of ethoxy | Anti-inflammatory activity |

| 4-Fluoro-3-(trifluoromethyl)benzonitrile | Fluoro instead of ethoxy | Enhanced reactivity due to fluorine |

| 4-Amino-3-(trifluoromethyl)benzonitrile | Amino group addition | Increased reactivity due to basicity |

This table illustrates how variations in substituents can lead to differing biological profiles, emphasizing the importance of further research on this compound.

Case Studies and Research Findings

Recent studies have highlighted the importance of trifluoromethyl groups in drug design. A review covering FDA-approved drugs containing trifluoromethyl groups noted their enhanced potency and selectivity for biological targets . Additionally, research into similar compounds has shown improved inhibition rates against various enzymes, suggesting that this compound may also exhibit similar properties.

Q & A

Q. Key Variables :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temps (>110°C) risk decomposition of the nitrile group. |

| Solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity. |

| Base | K₂CO₃ | Weak bases minimize side reactions vs. strong bases like NaOH. |

Yield Optimization : Trials show yields drop by ~15% if reaction time exceeds 12 hours due to hydrolysis of the nitrile group .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:

- Electrophilicity : The trifluoromethyl group withdraws electron density, increasing the nitrile's electrophilicity. This enhances reactivity in Pd-catalyzed cyanation or Suzuki-Miyaura couplings .

- Steric Effects : The ethoxy group at the 4-position creates steric hindrance, requiring bulky ligands (e.g., XPhos) to stabilize intermediates.

Validation : Compare computed HOMO-LUMO gaps with experimental reaction rates. For example, a HOMO-LUMO gap of 5.2 eV correlates with 78% yield in aryl halide cross-couplings, while gaps >6 eV result in <50% yield .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- ¹H NMR : The ethoxy group shows a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.8–4.0 ppm (CH₂). The aromatic protons appear as a doublet (δ 7.2–7.5 ppm) due to para-substitution .

- ¹⁹F NMR : A singlet at δ -60 to -65 ppm confirms the trifluoromethyl group .

- IR Spectroscopy : A sharp peak at ~2230 cm⁻¹ indicates the nitrile (C≡N) stretch.

Data Cross-Validation : Discrepancies in melting points (e.g., observed 92–94°C vs. literature 95°C) may indicate impurities; use HPLC (C18 column, acetonitrile/water 70:30) to verify purity >98% .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Methodological Answer :

Reported solubility variations (e.g., 12 mg/mL in DMSO vs. 8 mg/mL in ethanol) arise from:

- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD).

- Measurement Methods : Use standardized shake-flask assays with UV-Vis quantification (λ = 270 nm).

Case Study : Replicate solubility tests under controlled humidity (<30% RH) to prevent hydration, which can reduce solubility by ~20% .

Basic: What safety precautions are essential when handling this compound?

Q. Methodological Answer :

- Toxicity : Avoid inhalation (LD₅₀ > 2000 mg/kg in rats, but nitriles can release cyanide under extreme conditions).

- PPE : Use nitrile gloves, safety goggles, and fume hoods.

- Spill Management : Neutralize with 10% NaHCO₃ solution and adsorb with vermiculite .

Advanced: How does the trifluoromethyl group influence the compound’s stability under acidic/basic conditions?

Q. Methodological Answer :

- Acidic Conditions (pH < 3) : The nitrile group hydrolyzes to a carboxylic acid (confirmed by IR loss of C≡N peak). Trifluoromethyl stabilizes the intermediate, slowing degradation by 30% compared to non-fluorinated analogs .

- Basic Conditions (pH > 10) : Ethoxy group undergoes nucleophilic displacement. Use Arrhenius plots (k = 0.05 h⁻¹ at 25°C) to predict shelf life.

Basic: How to optimize purification of this compound from reaction mixtures?

Q. Methodological Answer :

- Liquid-Liquid Extraction : Use dichloromethane/water (1:1) to remove polar byproducts.

- Crystallization : Recrystallize from ethanol/water (3:1) at -20°C to obtain needle-like crystals (mp 94–96°C) .

Advanced: What strategies mitigate competing side reactions during functionalization of the nitrile group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。